molecular formula C60H112O26 B11938359 Benzyl-PEG24-THP

Benzyl-PEG24-THP

Cat. No.: B11938359
M. Wt: 1249.5 g/mol
InChI Key: FBYQTNBEIPCFFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl-PEG24-THP is a heterobifunctional polyethylene glycol (PEG) linker that contains a benzyl group and a tetrahydropyranyl (THP) group. This compound is primarily used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells . The molecular formula of this compound is C60H112O26, and it has a molecular weight of 1249.52 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl-PEG24-THP involves the conjugation of a benzyl group to a PEG chain, followed by the attachment of a THP group. The process typically requires the use of specific reagents and catalysts to facilitate the reactions. The exact synthetic route may vary depending on the desired purity and yield of the final product.

Industrial Production Methods: In an industrial setting, the production of this compound is carried out under controlled conditions to ensure high purity and consistency. The process involves large-scale reactions in specialized reactors, followed by purification steps such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: Benzyl-PEG24-THP can undergo various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.

    Reduction: The THP group can be reduced to form tetrahydrofuran (THF).

    Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) can be employed.

Major Products:

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Tetrahydrofuran (THF).

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Benzyl-PEG24-THP has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of PROTACs, which are used to study protein degradation pathways.

    Biology: Employed in the development of targeted protein degradation therapies, which can selectively degrade disease-causing proteins.

    Medicine: Investigated for its potential in treating various diseases by targeting specific proteins for degradation.

    Industry: Utilized in the production of specialized chemicals and pharmaceuticals.

Mechanism of Action

Benzyl-PEG24-THP functions as a linker in PROTACs, which exploit the ubiquitin-proteasome system to selectively degrade target proteins. The benzyl group binds to the target protein, while the THP group interacts with an E3 ubiquitin ligase. This interaction facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome .

Comparison with Similar Compounds

    Benzyl-PEG4-THP: A shorter PEG linker with similar functional groups.

    Benzyl-PEG8-THP: Another PEG linker with an intermediate chain length.

Uniqueness: Benzyl-PEG24-THP is unique due to its longer PEG chain, which provides greater flexibility and solubility. This makes it particularly useful in applications where longer linkers are required to bridge larger distances between interacting molecules .

Properties

Molecular Formula

C60H112O26

Molecular Weight

1249.5 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]oxane

InChI

InChI=1S/C60H112O26/c1-2-6-59(7-3-1)58-84-55-54-82-51-50-80-47-46-78-43-42-76-39-38-74-35-34-72-31-30-70-27-26-68-23-22-66-19-18-64-15-14-62-11-10-61-12-13-63-16-17-65-20-21-67-24-25-69-28-29-71-32-33-73-36-37-75-40-41-77-44-45-79-48-49-81-52-53-83-56-57-86-60-8-4-5-9-85-60/h1-3,6-7,60H,4-5,8-58H2

InChI Key

FBYQTNBEIPCFFL-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC2=CC=CC=C2

Origin of Product

United States

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